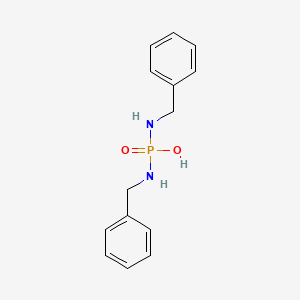

N,N'-Dibenzyl-phosphorodiamidic acid

Description

Properties

Molecular Formula |

C14H17N2O2P |

|---|---|

Molecular Weight |

276.27 g/mol |

IUPAC Name |

bis(benzylamino)phosphinic acid |

InChI |

InChI=1S/C14H17N2O2P/c17-19(18,15-11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,15,16,17,18) |

InChI Key |

BOUKNGOVENPEMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNP(=O)(NCC2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dibenzyl Phosphorodiamidic Acid and Analogues

Conventional Synthetic Routes

Traditional approaches to the synthesis of N,N'-Dibenzyl-phosphorodiamidic acid and its analogues have historically relied on the reaction of phosphorus (V) electrophiles with amine nucleophiles and various condensation reactions.

Approaches via Phosphorochloridates and Amines

A foundational and widely employed method for the synthesis of phosphorodiamidic acids involves the reaction of phosphoryl chloride (POCl₃) or its derivatives with primary or secondary amines. The synthesis of this compound can be envisioned through the sequential reaction of phosphoryl chloride with two equivalents of benzylamine (B48309). The initial reaction of benzylamine with phosphoryl chloride would yield N-benzylphosphoramidic dichloride. A subsequent reaction with a second equivalent of benzylamine, followed by hydrolysis of the remaining P-Cl bond, affords the desired this compound.

A related approach involves the use of N,N-dialkyl phosphoramidic dichlorides, which can be prepared from the corresponding dialkylamine and phosphoryl chloride. researchgate.net These dichlorides can then be reacted with another amine to form the desired phosphorodiamidate structure. For instance, dibenzylphosphoryl chloride can be synthesized from dibenzylhydrogen phosphite (B83602) and subsequently reacted with an amine in the presence of a base like triethylamine (B128534) to yield the corresponding phosphoramidate (B1195095). prepchem.com

The general reaction scheme for this approach is as follows: POCl₃ + RNH₂ → RNHP(O)Cl₂ + HCl RNHP(O)Cl₂ + RNH₂ → (RNH)₂P(O)Cl + HCl (RNH)₂P(O)Cl + H₂O → (RNH)₂P(O)OH + HCl

An efficient and operationally simple method for the synthesis of N,N-dialkyl phosphoramidic dichlorides uses basic anion exchange polymer resins to scavenge the HCl byproduct, leading to excellent yields in a few hours. researchgate.net Phosphorus oxychloride has also been demonstrated as an effective coupling reagent for the formation of amides from carboxylic acids and amines under mild conditions, a reaction chemistry that is analogous to the formation of phosphoramidates. rsc.orgrsc.org

Coupling Reactions and Condensation Strategies

Condensation reactions provide an alternative route to phosphorodiamidic acids, often employing coupling agents to facilitate the formation of the P-N bond. A common strategy is the reaction between a phosphoric acid derivative and an amine, promoted by a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.orglibretexts.org In this method, the carboxylic acid (or phosphoric acid) adds to the DCC, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide (or phosphoramidate) linkage. libretexts.org

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is another prevalent coupling system. nih.gov This combination is often used to minimize side reactions and improve yields, particularly for less reactive amines. nih.gov These coupling reactions are fundamental in peptide synthesis but are equally applicable to the formation of phosphoramidate bonds.

| Coupling Reagent System | Amine Type | Key Features |

| DCC | Primary and Secondary | Widely used, forms a dicyclohexylurea byproduct that can be challenging to remove. wikipedia.orgnih.gov |

| EDC/HOBt | Electron-deficient and unreactive amines | The HOBt additive forms a reactive ester, improving efficiency; byproduct is water-soluble, simplifying purification. nih.gov |

| HATU/DIPEA | Various amines | Highly efficient for amide bond formation, even with challenging substrates. growingscience.com |

| POCl₃/DMAP | Alcohols and amines | Acts as a carboxyl activating agent for ester and amide synthesis without racemization. rsc.org |

Advanced Synthetic Strategies and Catalytic Approaches

To improve efficiency, selectivity, and substrate scope, a variety of advanced synthetic strategies have been developed, with a strong emphasis on catalytic methods.

Metal-Catalyzed Syntheses (e.g., Copper catalysis)

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of P-N bonds. Copper-catalyzed reactions, in particular, have shown significant promise in the synthesis of phosphoramidates. nih.gov These methods often involve the coupling of a phosphorus-containing compound with an amine or an amine derivative. For example, the copper-catalyzed Goldberg coupling-cyclization has been used to synthesize phenothiazine (B1677639) derivatives, showcasing the utility of copper in forming C-N bonds in complex molecules, a strategy adaptable to P-N bond formation. nih.gov

Research by Purohit et al. detailed a one-pot synthesis of phosphoramidates from dialkyl H-phosphonates and amines using CuCl₂ and Cs₂CO₃, with reported yields ranging from 25–93%. nih.gov Another study by Mizuno et al. utilized a Cu(II) catalyst with air as the oxidant for the oxidative cross-coupling of dialkyl H-phosphonates and amides to form N-acylphosphoramidates. nih.gov

| Catalyst/Reagent | Substrates | Product Type | Reference |

| CuCl₂/Cs₂CO₃ | (RO)₂P(O)H and amines | Phosphoramidates | nih.gov |

| Cu(II)/air | (RO)₂P(O)H and amides | N-acylphosphoramidates | nih.gov |

| CuI/1,10-phenanthroline | Phosphine-boranes and 1-bromoalkynes | Alkynylphosphines | rsc.org |

Organocatalytic Methods in Phosphorodiamidic Acid Synthesis

Organocatalysis has become a significant area of research in asymmetric synthesis, and chiral phosphoric acids (CPAs) have proven to be highly versatile catalysts. rsc.orgresearchgate.net These BINOL-derived Brønsted acids can activate substrates through hydrogen bonding, enabling a variety of enantioselective transformations. sigmaaldrich.comresearchgate.net While direct organocatalytic synthesis of this compound is not extensively documented, the principles of CPA catalysis are applicable. For instance, CPAs have been successfully used in the hydrophosphonylation of imines, a reaction that forms α-aminophosphonates, demonstrating their ability to catalyze P-C bond formation adjacent to a nitrogen atom. researchgate.net

The advantages of using chiral phosphoric acids as organocatalysts include their operational simplicity, low catalyst loadings (typically 1-5 mol%), and the ability to perform reactions at non-cryogenic temperatures with high selectivity. sigmaaldrich.com These catalysts are a metal-free alternative for the synthesis of chiral phosphorus compounds. nih.gov

Multi-Step Synthesis Pathways Involving Phosphoramidite (B1245037) Intermediates

The phosphoramidite approach is a cornerstone of oligonucleotide synthesis and has been adapted for the preparation of phosphorodiamidates and their analogues. This multi-step pathway involves the use of a phosphoramidite intermediate, which is a trivalent phosphorus compound. A key reaction in this methodology is the phosphoramidite amine-exchange, where a phosphoramidite is activated, typically by an acidic azole like 1H-tetrazole, and then reacts with an amine. lookchem.comnih.gov

For example, N-phosphoryl amino acids have been synthesized in high yields through the reaction of an amino acid with a dibenzyl N,N-dialkylphosphoramidite in the presence of 1H-tetrazole, followed by an oxidation step. lookchem.comresearchgate.netresearchgate.net This method is highly efficient and allows for the construction of complex molecules with P-N linkages. The synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) also utilizes a phosphoramidite approach, highlighting the versatility of this strategy. chemrxiv.org

| Intermediate | Activator | Subsequent Step | Final Product | Reference |

| Dibenzyl N,N-dimethylphosphoramidite | 1H-Tetrazole | Oxidation (mCPBA) | N-Phosphoryl amino acids | lookchem.comresearchgate.net |

| 2-Cyanoethyl tetraisopropylphosphorodiamidite | 1H-Tetrazole | Thionation (Sulfur) | N-Thiophosphoryl amino acids | researchgate.net |

| 5'-tBu-morpholino phosphoramidites | I₂/Amine | Oxidative Coupling | Phosphorodiamidate Morpholino Oligonucleotides | chemrxiv.org |

Stereoselective Synthesis and Chiral Induction in this compound Derivatives

The generation of stereochemically defined phosphorus centers is a key challenge in the synthesis of chiral phosphorodiamidic acids and their derivatives. The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which are often essential for their intended applications, particularly in asymmetric catalysis.

Chiral phosphorodiamidic acids can be synthesized from C2-symmetric trans-1,2-diaminocyclohexane aliphatic frameworks. researchgate.net The synthesis of these chiral Brønsted acids often proceeds through a 1,3,2-diheterophospholan-2-oxide intermediate. researchgate.net However, the synthesis can be challenging, with several synthetic routes proving to be ineffective. researchgate.net The five-membered heterocyclic intermediate has been found to be susceptible to hydrolysis when exposed to nucleophilic alcohols or water. researchgate.net

A significant advancement in this area is the use of chiral auxiliaries to control the stereochemical outcome of the phosphorylation reaction. For instance, enantiopure 1,2-amino alcohols have been successfully employed as chiral auxiliaries in the stereoselective synthesis of dinucleoside phosphorothioates. researchgate.net This approach involves the synthesis of diastereopure nucleoside 3'-cyclic phosphoramidites, which, in the presence of a suitable activator, react with a nucleoside to give the corresponding phosphite intermediate with good to excellent diastereoselectivity. researchgate.net Subsequent sulfurization and deprotection yield the desired phosphorothioate. researchgate.net

Furthermore, chiral phosphoric acids themselves have emerged as powerful catalysts for a variety of enantioselective transformations. psu.edursc.org These catalysts, particularly those based on the BINOL (1,1'-bi-2-naphthol) scaffold, can effectively induce chirality in a wide range of reactions. psu.edu Their catalytic activity stems from their ability to act as chiral Brønsted acids, activating substrates through hydrogen bonding in a defined chiral environment. psu.edu

More recently, N-triflylphosphoramides (NTPAs) have been introduced as highly acidic and effective chiral Brønsted acid catalysts. rsc.orgresearchgate.netrsc.org These catalysts are significantly more acidic than their corresponding phosphoric acids, allowing them to catalyze reactions with unreactive substrates. rsc.orgresearchgate.net The synthesis of these catalysts often involves the reaction of BINOL-based dichlorophosphates with triflylamide. nih.gov The resulting N-triflylphosphoramides have been successfully used in a range of asymmetric transformations, including additions to imines and cycloadditions. researchgate.netrsc.org Computational studies have provided insights into the mechanism of these reactions, suggesting that the stereoselectivity is determined by the hydrogen bonding interactions between the catalyst and the substrates. nih.gov

The table below summarizes some of the key approaches to stereoselective synthesis and chiral induction in phosphorodiamidic acid derivatives.

| Method | Chiral Source | Key Features | Reference(s) |

| Chiral Diamine Frameworks | C2-symmetric trans-1,2-diaminocyclohexane | Synthesis via a 1,3,2-diheterophospholan-2-oxide intermediate. | researchgate.net |

| Chiral Auxiliaries | Enantiopure 1,2-amino alcohols | Formation of diastereopure phosphoramidite intermediates. | researchgate.net |

| Chiral Phosphoric Acid Catalysis | BINOL-derived phosphoric acids | Brønsted acid catalysis through hydrogen bonding. | psu.edursc.org |

| N-Triflylphosphoramide (NTPA) Catalysis | BINOL-derived N-triflylphosphoramides | Highly acidic catalysts for challenging transformations. | rsc.orgresearchgate.netrsc.orgnih.gov |

Solid-Phase Synthesis Techniques for Phosphorodiamidic Acid Conjugates

Solid-phase synthesis has revolutionized the preparation of biopolymers such as peptides and oligonucleotides, and its principles are readily applicable to the synthesis of phosphorodiamidic acid conjugates. This methodology offers significant advantages in terms of ease of purification and the potential for automation.

The solid-phase synthesis of phosphopeptides, which contain a phosphoramidate-like linkage, is a well-established technique. nih.govrsc.org The most common approach utilizes the Fmoc strategy, where the peptide is assembled on a solid support, typically a resin. nih.govnih.govaltabioscience.comnih.gov The synthesis involves a series of coupling and deprotection steps. rsc.org For the incorporation of phosphotyrosine, N-Fmoc-protected tyrosine derivatives bearing acid-labile phospho protecting groups are commonly used. rsc.org

A critical component in solid-phase synthesis is the linker, which connects the growing molecule to the solid support. nih.gov The choice of linker is crucial as it determines the conditions under which the final product can be cleaved from the resin. nih.gov For example, some linkers allow for the removal of side-chain protecting groups while the conjugate remains attached to the support, enabling on-resin modifications or pull-down assays. nih.gov

The synthesis of oligonucleotide analogs containing phosphorodiamidate linkages also relies heavily on solid-phase techniques. nih.gov These syntheses are typically performed on controlled-pore glass (CPG) supports. journalirjpac.com The synthesis cycle involves the coupling of a phosphoramidite monomer to the growing chain, followed by capping of unreacted hydroxyl groups, oxidation of the newly formed phosphite triester to a phosphate (B84403) triester, and deprotection of the 5'-hydroxyl group for the next coupling step. journalirjpac.com

The table below highlights key aspects of solid-phase synthesis techniques relevant to phosphorodiamidic acid conjugates.

| Technique/Component | Description | Relevance to Phosphorodiamidate Synthesis | Reference(s) |

| Fmoc Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of Fmoc-protected amino acids on a solid support. | Synthesis of peptide conjugates of phosphorodiamidic acids. | nih.govnih.govaltabioscience.comrsc.orgnih.gov |

| Phosphoramidite Chemistry | Use of phosphoramidite monomers for the formation of internucleotide linkages. | Synthesis of oligonucleotide conjugates and analogs with phosphorodiamidate bonds. | journalirjpac.comthieme-connect.de |

| Linkers | Chemical moieties connecting the synthesized molecule to the solid support. | Determine cleavage conditions and allow for on-resin manipulations. | nih.govnih.gov |

| Solid Supports | Insoluble polymers (e.g., resins, CPG) on which the synthesis is performed. | Facilitate purification by simple filtration and washing. | journalirjpac.comnih.gov |

Chemical Reactivity and Transformation Mechanisms of N,n Dibenzyl Phosphorodiamidic Acid

Hydrolytic Stability and Degradation Pathways

The stability of the phosphoramidate (B1195095) (P-N) bond is highly dependent on the pH of the environment. Generally, phosphoramidates such as N,N'-Dibenzyl-phosphorodiamidic acid exhibit considerable stability at neutral to alkaline pH. researchgate.net However, they are susceptible to hydrolytic cleavage under acidic conditions. researchgate.net

The degradation pathway in an acidic medium is initiated by the protonation of one of the nitrogen atoms of the P-N bond. This protonation enhances the electrophilicity of the phosphorus atom and makes the nitrogen a better leaving group. A subsequent nucleophilic attack by a water molecule on the phosphorus center leads to the cleavage of the protonated P-N bond. researchgate.net This process results in the elimination of benzylamine (B48309) and the formation of a phosphoroamidic acid, which can undergo further hydrolysis to phosphoric acid and a second molecule of benzylamine.

Microbial degradation pathways have also been identified for related organophosphorus compounds, often involving enzymes like phosphonatases or C-P lyases, which cleave carbon-phosphorus bonds. mdpi.com While specific microbial degradation studies on this compound are not extensively documented, the main microbial degradation product of many aminophosphonates in soil is aminomethylphosphonic acid (AMPA). mdpi.com

Reactions with Nucleophiles and Electrophiles

The this compound molecule possesses both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles, while the phosphorus atom is electrophilic, particularly when its attached groups are electron-withdrawing or can be converted into good leaving groups.

While direct reactions on the acid form are uncommon, activated derivatives of this compound, such as its corresponding phosphorodiamidic chloride (formed by reacting the acid with an agent like thionyl chloride), are expected to readily undergo nucleophilic substitution with pseudohalides.

The azide (B81097) ion (N₃⁻) is an excellent nucleophile and can displace a chloride from the phosphorus center in an Sₙ2-type reaction to form a phosphorodiamidic azide. masterorganicchemistry.com Such acyl azides are versatile intermediates; for instance, they can undergo rearrangement reactions like the Curtius rearrangement upon heating. masterorganicchemistry.com Similarly, reaction with a cyanide salt could potentially lead to the formation of a phosphorodiamidic cyanide, although this reaction is less common. The reactivity of such intermediates is a subject of specialized synthetic chemistry. nih.gov

Table 1: Plausible Pseudohalogen Replacement Reactions of an Activated Derivative

| Activated Derivative | Nucleophile | Plausible Product | Reaction Type |

|---|---|---|---|

| N,N'-Dibenzyl-phosphorodiamidic chloride | Sodium Azide (NaN₃) | N,N'-Dibenzyl-phosphorodiamidic azide | Nucleophilic Substitution |

| N,N'-Dibenzyl-phosphorodiamidic chloride | Sodium Cyanide (NaCN) | N,N'-Dibenzyl-phosphorodiamidic cyanide | Nucleophilic Substitution |

The P-N bonds in phosphoramidates can undergo exchange reactions with other amines, particularly under catalytic conditions. The reaction of this compound with a primary amine (R-NH₂) could potentially lead to the displacement of one of the benzylamine moieties to form a new, unsymmetrically substituted phosphorodiamidate. These reactions often require heating or catalysis to proceed efficiently. Such transamination reactions are fundamental in the synthesis of diverse phosphoramidate structures. nih.gov

Oxidation and Reduction Chemistry

The phosphorus atom in this compound is in the +5 oxidation state, its highest possible state. Therefore, it is not susceptible to further oxidation at the phosphorus center. However, the organic benzyl (B1604629) groups could be oxidized under strong oxidizing conditions, though this would likely lead to the degradation of the molecule.

Reduction reactions are more significant for this class of compounds. The N-benzyl groups can be removed via catalytic hydrogenolysis. beilstein-journals.org This reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). beilstein-journals.org The N-benzyl bond is cleaved reductively to yield phosphorodiamidic acid and toluene (B28343). This debenzylation is a common protective group strategy in the synthesis of related molecules. nih.gov

The reduction of nitro-compounds in the presence of trialkyl phosphites can lead to the formation of phosphoramidates, illustrating a synthetic route where the P-N bond is formed during a reduction process. researchgate.net The Staudinger reduction, where a phosphine (B1218219) (P(III)) reduces an azide to an amine and is itself oxidized to a phosphine oxide (P(V)), is another example of redox chemistry central to organophosphorus compounds. nih.gov

Acid-Catalyzed Transformations

As mentioned under hydrolytic stability, this compound is particularly reactive under acidic conditions. researchgate.net The acid-catalyzed hydrolysis of the P-N bond is a key transformation. researchgate.netbeilstein-journals.org The mechanism involves the protonation of a nitrogen atom, which makes it a better leaving group (benzylamine). researchgate.net This is followed by the nucleophilic attack of water on the electrophilic phosphorus atom, cleaving the P-N bond. researchgate.net

This acid lability is a characteristic feature of many phosphoramidate-based compounds and is utilized in various applications where controlled release or cleavage is desired. researchgate.net In synthetic chemistry, strong, non-aqueous acidic conditions using reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf) can be used to cleave ester groups on related phosphonates without hydrolyzing the main structure. beilstein-journals.org

Table 2: Summary of Acid-Catalyzed Hydrolysis

| Condition | Reactants | Key Step | Products |

|---|---|---|---|

| Aqueous Acid (e.g., HCl) | This compound, H₂O | Protonation of Nitrogen, Nucleophilic attack by H₂O | Phosphoric acid, Benzylamine |

Thermal Decomposition Pathways

The thermal decomposition of organophosphorus compounds is a complex process that is highly dependent on the structure of the molecule. mdpi.comnih.gov For many phosphorus esters and amides, the initial step of thermal degradation involves the elimination of a phosphorus acid, which can then catalyze further decomposition reactions. researchgate.netmdpi.com

Upon heating, this compound is expected to undergo decomposition. A likely pathway involves the intramolecular or intermolecular elimination of benzylamine to form pyrophosphate-like structures. Another plausible pathway is the cleavage of the benzyl-nitrogen bond, which could lead to the formation of toluene and stilbene, products that are characteristic of the thermal decomposition of benzyl-containing compounds. nih.gov The decomposition often results in the formation of a char residue of polyphosphoric acids, a property leveraged in organophosphorus flame retardants. wikipedia.orgnih.gov The specific temperature and products of decomposition would be determined by techniques such as thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry. nih.govshu.ac.uk

Derivatization Strategies and Analytical Chemistry Applications

Functionalization for Enhanced Detection and Identification

Derivatization is a critical step in the analysis of many compounds, including those with phosphorodiamidic acid groups, to improve their analytical performance. nih.gov The primary sites for derivatization on N,N'-Dibenzyl-phosphorodiamidic acid are the acidic P-OH group and the N-H protons of the amide functions.

Alkylation and Esterification Reactions

Alkylation and esterification are common methods to modify acidic functional groups, rendering them more suitable for chromatographic analysis. These reactions can decrease the polarity of the analyte, improving its retention on reverse-phase columns and enhancing its volatility for gas chromatography.

Alkylation: Reagents such as benzyl (B1604629) bromide can be used to introduce an alkyl group onto the acidic oxygen of the phosphorodiamidic acid, forming a stable ester. nih.gov Diazomethane is another effective alkylating agent for carboxylic acids, a principle that can be extended to phosphorodiamidic acids. nih.gov

Esterification: The conversion of the phosphorodiamidic acid to its corresponding ester can be achieved through various methods. For instance, reaction with an alcohol in the presence of a coupling agent can yield the desired ester. While direct esterification of monoalkylphosphates has been demonstrated, the conversion of diesters to triesters often requires an alkylating esterification approach using alkyl halides in the presence of a base. beilstein-journals.org A similar strategy could be applied to this compound.

The following table summarizes common alkylation and esterification reagents that could be adapted for the derivatization of this compound.

| Reagent Class | Specific Reagent | Functional Group Targeted | Resulting Derivative | Reference |

| Alkyl Halides | Benzyl bromide | P-OH | Benzyl ester | nih.gov |

| Diazomethanes | Diazomethane | P-OH | Methyl ester | nih.gov |

| Alcohols with Coupling Agents | Various alcohols | P-OH | Corresponding ester | beilstein-journals.org |

Cationic Derivatization Techniques

To enhance detection by mass spectrometry, particularly in positive electrospray ionization (ESI) mode, derivatizing agents that introduce a permanent positive charge are employed. This approach, known as cationic derivatization, significantly improves the ionization efficiency and, consequently, the sensitivity of the analysis.

For acidic compounds, reagents that form quaternary ammonium (B1175870) derivatives are particularly useful. For example, 3-carbinol-1-methylpyridinium iodide (CMP) has been used to label triterpene acids, a strategy that could be applied to the phosphorodiamidic acid group. nih.gov Rhodamine-based reagents, which contain a quaternary ammonium group, can also be used to derivatize hydroxyl groups, leading to a substantial signal enhancement in LC-MS analysis. nih.gov

Derivatization for Conjugation and Scaffold Construction

The phosphorodiamidic acid moiety can serve as a handle for conjugation to other molecules, such as proteins, peptides, or solid supports, for various biochemical and biomedical applications. Dibenzyl N,N-diisopropylphosphoramidite is a related compound used for the phosphorylation of alcohols, a key step in creating phosphate (B84403) esters that can act as linkers. tcichemicals.com This phosphoramidite (B1245037) reacts with an alcohol in the presence of an activator like 1H-tetrazole to form a phosphite (B83602) triester, which can then be oxidized to a stable phosphate. tcichemicals.com A similar activation of this compound could facilitate its conjugation to biomolecules.

Covalent bioconjugation strategies are frequently employed to link drugs to carrier molecules like phospholipids (B1166683) to form prodrugs. nih.gov These linkages often involve responsive elements that allow for controlled release. nih.gov The phosphorodiamidic acid group could be incorporated into such systems, acting as a cleavable linker under specific physiological conditions.

Chromatographic Separation Techniques for Derivatized Forms

Once derivatized, this compound and its analogs can be effectively separated and analyzed using various chromatographic techniques. The choice of method depends on the nature of the derivative.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of derivatized compounds. For derivatives with UV-absorbing or fluorescent tags, UV or fluorescence detectors are used. For instance, N-nitrosodiphenylamine, a compound with structural similarities in terms of the N-N bond, has been analyzed by HPLC with UV detection. osha.gov The development of UPLC-APCI-MS/MS methods has allowed for the sensitive detection of nitrosamine (B1359907) impurities in various drug products. nih.gov

Gas chromatography (GC) is suitable for volatile and thermally stable derivatives. GC coupled with phosphorus-sensitive detectors is a highly sensitive method for determining phosphorus-containing compounds. cdc.gov For GC analysis of N-nitrosamines, solid-phase extraction is often employed for sample preparation, followed by analysis using GC-tandem mass spectrometry (MS/MS) with chemical ionization. researchgate.net

The table below outlines chromatographic techniques applicable to the analysis of derivatized forms of phosphorus-containing compounds.

| Chromatographic Technique | Detector | Type of Derivative | Application Example | Reference |

| HPLC | UV/Fluorescence | UV-active/Fluorescent tags | Analysis of N-nitrosodiphenylamine | osha.gov |

| UPLC-MS/MS | APCI-MS/MS | Ionizable derivatives | Detection of nitrosamine impurities | nih.gov |

| GC | Phosphorus-sensitive detector | Volatile phosphorus compounds | Analysis of elemental phosphorus | cdc.gov |

| GC-MS/MS | Chemical Ionization MS/MS | Volatile nitrosamines | Trace analysis of N-nitrosamines | researchgate.net |

Spectroscopic and Structural Elucidation of N,n Dibenzyl Phosphorodiamidic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of molecules. For N,N'-Dibenzyl-phosphorodiamidic acid, a combination of 1H, 13C, and 31P NMR, along with multidimensional techniques, would provide a complete picture of its molecular framework.

The proton NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule: the benzyl (B1604629) groups' aromatic and methylene protons, the amine (N-H) protons, and the acidic (P-OH) proton. Due to the symmetry of the molecule, the two N-benzyl groups are chemically equivalent, simplifying the spectrum.

Aromatic Protons (C₆H₅-): The ten protons of the two phenyl rings are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm.

Methylene Protons (-CH₂-): The four protons of the two benzylic methylene groups would give rise to a signal around δ 4.0–4.3 ppm. This signal is expected to be a doublet of doublets (dd) due to coupling with both the adjacent N-H proton (³JHH) and the phosphorus nucleus (³JHP).

Amine Protons (-NH-): The two amine protons are expected to produce a signal whose chemical shift is sensitive to solvent, concentration, and temperature. It would likely appear as a broad multiplet due to coupling to the adjacent methylene protons and the phosphorus nucleus (²JHP).

Hydroxyl Proton (P-OH): The acidic proton of the hydroxyl group would be observed as a broad singlet, with its chemical shift being highly variable and dependent on the experimental conditions. This signal would readily exchange with deuterium upon addition of D₂O.

Interactive Data Table: Predicted 1H NMR Data

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | - |

| Methylene (CH₂) | 4.0 - 4.3 | Doublet of Doublets (dd) | ³JHH ≈ 6-8, ³JHP ≈ 8-12 |

| Amine (NH) | Variable (e.g., 3.0 - 5.0) | Multiplet (m), broad | ³JHH ≈ 6-8, ²JHP ≈ 5-10 |

| Hydroxyl (OH) | Variable (e.g., 8.0 - 12.0) | Singlet (s), broad | - |

The proton-decoupled 13C NMR spectrum would provide information on the carbon skeleton of the molecule. Four distinct signals are expected for the N-benzyl groups, assuming the ortho/meta carbons are resolved.

Methylene Carbon (-CH₂-): The benzylic carbon is anticipated to resonate at approximately δ 45-50 ppm. This signal may exhibit coupling to the phosphorus nucleus (²JCP).

Aromatic Carbons (C₆H₅-): The phenyl rings would show four distinct signals: one for the ipso-carbon (the carbon attached to the CH₂ group), one for the para-carbon, and potentially two separate signals for the ortho- and meta-carbons. These would appear in the typical aromatic range of δ 127–140 ppm. The ipso-carbon signal is expected around δ 138-140 ppm, while the other CH carbons would appear between δ 127-129 ppm.

Interactive Data Table: Predicted 13C NMR Data

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Methylene (CH₂) | 45 - 50 |

| Aromatic (C-ipso) | 138 - 140 |

| Aromatic (C-o,m,p) | 127 - 129 |

31P NMR is a highly sensitive and diagnostic technique for phosphorus-containing compounds due to the 100% natural abundance of the 31P isotope. oxinst.com The chemical shift is indicative of the oxidation state and coordination environment of the phosphorus atom. huji.ac.il

For this compound, a single resonance is expected in the proton-decoupled 31P NMR spectrum. The chemical shift for phosphorodiamidic acids typically falls within the range of δ +5 to +15 ppm (relative to 85% H₃PO₄). In a proton-coupled spectrum, this signal would be split into a complex multiplet due to couplings with the N-H and CH₂ protons.

Interactive Data Table: Predicted 31P NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Decoupled) |

| ³¹P | +5 to +15 | Singlet (s) |

COSY (1H-1H Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. Key correlations would be observed between the N-H protons and the CH₂ protons, as well as among the protons within the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the methylene proton signal to the methylene carbon signal and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. It would be instrumental in confirming the connectivity of the entire molecule. For instance, correlations would be expected from the CH₂ protons to the aromatic ipso-carbon. Crucially, 1H-31P or 13C-31P HMBC experiments could show correlations between the benzyl group protons/carbons and the phosphorus atom, confirming the P-N-C linkage.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation, which correspond to the vibrational frequencies of the bonds. The IR spectrum of this compound would be characterized by several key absorption bands.

P=O Stretching: A very strong and sharp absorption band characteristic of the phosphoryl group is expected in the region of 1200–1250 cm⁻¹.

O-H Stretching: The P-OH group will give rise to a very broad and strong absorption band in the 2500–3200 cm⁻¹ range, which is characteristic of a hydrogen-bonded hydroxyl group in an acid.

N-H Stretching: A medium-intensity absorption is expected around 3200–3400 cm⁻¹ corresponding to the N-H bond stretching.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups will appear just below 3000 cm⁻¹.

C=C Aromatic Stretching: Several bands of varying intensity are expected in the 1450–1600 cm⁻¹ region due to the stretching vibrations within the phenyl rings.

P-N and P-O Stretching: The stretching vibrations for P-N and P-O single bonds would appear in the fingerprint region, typically between 900 and 1100 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (acid) stretch | 2500 - 3200 | Strong, Broad |

| N-H stretch | 3200 - 3400 | Medium |

| C-H (aromatic) stretch | 3000 - 3100 | Medium |

| C-H (aliphatic) stretch | 2850 - 2960 | Medium |

| C=C (aromatic) stretch | 1450 - 1600 | Medium-Weak |

| P=O stretch | 1200 - 1250 | Strong, Sharp |

| P-O stretch | 1000 - 1100 | Strong |

| P-N stretch | 900 - 1000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Molecular Ion: The molecular formula of this compound is C₁₄H₁₇N₂O₂P, corresponding to a molecular weight of approximately 292.27 g/mol . The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺ at m/z 293.1) depending on the ionization technique used (e.g., EI vs. ESI).

Key Fragmentation Patterns: Compounds containing benzyl groups are well-known to produce a very stable tropylium cation (C₇H₇⁺) at m/z 91 upon fragmentation. This is often the base peak in the spectrum. Other significant fragmentation pathways would likely involve the loss of a benzyl radical ([M-91]⁺) or a benzylamino radical ([M-106]⁺). The subsequent fragmentation of the remaining phosphorus-containing core would provide further structural evidence.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value (Predicted) | Corresponding Fragment | Notes |

| 292/293 | [C₁₄H₁₇N₂O₂P]⁺ or [C₁₄H₁₈N₂O₂P]⁺ | Molecular ion (M⁺) or [M+H]⁺ |

| 201 | [M - C₇H₇]⁺ | Loss of a benzyl radical |

| 186 | [M - C₇H₈N]⁺ | Loss of a benzylamino radical |

| 91 | [C₇H₇]⁺ | Tropylium ion; likely the base peak |

Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)

Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like phosphorodiamidic acids, chemical derivatization is often required to increase their volatility for GC analysis. nih.govnih.gov A common method involves converting the acidic protons into less polar groups, such as trimethylsilyl (B98337) or methyl derivatives. nih.gov

Upon introduction into the mass spectrometer, the derivatized this compound molecule undergoes fragmentation upon impact with high-energy electrons (typically 70 eV). The resulting mass spectrum displays the molecular ion (M+) peak, which confirms the molecular weight, although it may be weak for some organophosphorus compounds. miamioh.edu The fragmentation pattern is crucial for structural elucidation. Key fragmentation pathways for this molecule would likely involve:

α-Cleavage: This is a common fragmentation for amides and can lead to the cleavage of the P-N bond or the N-C bond of the benzyl group. miamioh.edu

Loss of Benzyl Group: Cleavage of the N-CH₂ bond can result in the loss of a benzyl radical (C₇H₇•), leading to a significant fragment ion at [M-91]+.

McLafferty Rearrangement: While less likely given the structure, this rearrangement can occur if there are gamma-hydrogens available for transfer. miamioh.edu

Table 1: Predicted Key EI-MS Fragmentation Ions for a Derivatized this compound Derivative (e.g., Methyl Ester)

| Fragment Ion | Proposed Structure/Loss | Significance |

|---|---|---|

| [M]+ | Molecular Ion | Confirms molecular weight of the derivative. |

| [M-91]+ | Loss of a benzyl radical (•CH₂C₆H₅) | Indicates the presence of a benzyl group. |

| [M-106]+ | Loss of benzylamine (B48309) radical (•NHCH₂C₆H₅) | Suggests cleavage of the P-N bond. |

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is highly suitable for analyzing polar, non-volatile, and thermally labile compounds like this compound without the need for derivatization. dtic.milnih.gov The analysis begins with the separation of the compound from a mixture using liquid chromatography. The eluent is then introduced into the ESI source, where the analyte is ionized.

In positive ion mode, the molecule typically forms a protonated molecule [M+H]⁺. dtic.mil In negative ion mode, it forms a deprotonated molecule [M-H]⁻. researchgate.net Tandem mass spectrometry (MS/MS) is then used to further fragment these precursor ions to obtain detailed structural information. Collision-induced dissociation (CID) is a common fragmentation method. nih.gov

Key fragmentation pathways observed in LC-ESI-MS/MS include:

Neutral Loss of Phosphoric Acid: A characteristic fragmentation for many organophosphorus compounds is the neutral loss of H₃PO₄. nih.gov

Cleavage of P-N Bonds: Dissociation of the phosphorodiamidic core can lead to fragments corresponding to the loss of one or both benzylamine moieties.

Loss of Benzyl Alcohol: In negative ion mode, the deprotonated molecule may eliminate a molecule of benzyl alcohol, a pathway observed in similar N-benzyloxycarbonyl amino phosphonic esters. researchgate.net

Table 2: Expected Precursor and Product Ions in LC-ESI-MS/MS of this compound

| Ion Mode | Precursor Ion (m/z) | Proposed Product Ions (m/z) and Neutral Losses |

|---|---|---|

| Positive | [M+H]⁺ | Loss of NH₂CH₂C₆H₅ (benzylamine) |

| Loss of H₃PO₄ (phosphoric acid) | ||

| Ion corresponding to protonated benzylamine | ||

| Negative | [M-H]⁻ | Loss of C₆H₅CH₂OH (benzyl alcohol) researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The UV-Vis spectrum of this compound is dominated by the absorption of its two benzyl groups. The phosphorodiamidic acid core itself does not have significant absorption in the standard UV-Vis range (200-800 nm).

The benzene rings of the benzyl groups contain π-electron systems that undergo π → π* transitions upon absorption of UV radiation. researchgate.net These transitions typically result in strong absorption bands in the UV region. Aromatic compounds often exhibit two primary absorption bands:

E₂-band: A strong absorption band typically occurring around 200-210 nm.

B-band: A weaker, structured absorption band appearing at longer wavelengths, usually around 250-270 nm. researchgate.net

The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity. researchgate.net

Table 3: Predicted UV-Vis Absorption Bands for this compound

| Absorption Band | Approximate Wavelength (λmax) | Electronic Transition | Chromophore |

|---|---|---|---|

| E₂-band | ~210 nm | π → π* | Benzene Ring |

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles of a molecule in the solid state. nih.gov While specific crystallographic data for this compound is not available, analysis of closely related N-benzoyl and N-sulfonyl phosphoric triamides provides a strong basis for predicting its structural features. nih.govnih.govscispace.com

The central phosphorus atom is expected to adopt a distorted tetrahedral geometry. nih.govnih.gov The crystal packing would likely be stabilized by intermolecular hydrogen bonds. A prominent interaction would be the formation of N—H···O=P hydrogen bonds, which frequently leads to the creation of centrosymmetric dimers or extended one-dimensional chains in similar phosphoramidate (B1195095) structures. nih.govscispace.com

Table 4: Typical Crystallographic Parameters for Related Phosphoric Triamide Compounds

| Parameter | Expected Value/Feature | Reference Analogue |

|---|---|---|

| Crystal System | Triclinic or Orthorhombic | Dibenzyl-N,N′-dimethyl-N′′-(4-nitrobenzoyl)phosphoric triamide nih.gov |

| Space Group | P-1 or similar | Dibenzyl-N,N′-dimethyl-N′′-(4-nitrobenzoyl)phosphoric triamide nih.gov |

| P-N Bond Length | ~1.6 - 1.7 Å | Dibenzyl-N,N′-dimethyl-N′′-(methylsulfonyl)phosphoric triamide nih.gov |

| P=O Bond Length | ~1.4 - 1.5 Å | Dibenzyl-N,N′-dimethyl-N′′-(4-nitrobenzoyl)phosphoric triamide nih.gov |

| Bond Angles around P | 103° - 119° (distorted tetrahedral) | Dibenzyl-N,N′-dimethyl-N′′-(4-nitrobenzoyl)phosphoric triamide nih.gov |

Advanced Spectroscopic Methods for Structural Assignment

Beyond the foundational techniques, advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for unambiguous structural assignment in solution. researchgate.net A multi-nuclear NMR approach provides a complete picture of the molecular framework.

³¹P NMR: This is a highly diagnostic technique for organophosphorus compounds. This compound would exhibit a single resonance in the ³¹P NMR spectrum, and its chemical shift would be characteristic of the specific chemical environment of the phosphorus atom. scispace.comresearchgate.net

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons. The aromatic protons of the benzyl groups would appear in the downfield region (~7.2-7.4 ppm). The methylene protons (CH₂) would likely appear as a doublet due to coupling with the adjacent N-H proton. The N-H protons themselves would appear as a broad signal, and the P-OH proton would also be present.

¹³C NMR: The carbon NMR spectrum would show separate signals for the aromatic carbons and the aliphatic methylene carbon. The number of distinct aromatic signals can help confirm the symmetry of the molecule. scielo.org.mx

2D NMR Techniques: Two-dimensional NMR experiments like COSY (¹H-¹H Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY would confirm the coupling between the CH₂ and NH protons, while HSQC would correlate the proton signals directly to their attached carbon atoms, confirming the C-H framework of the benzyl groups. researchgate.netscielo.org.mx

Table 5: Predicted NMR Chemical Shifts (δ) for this compound (in a typical deuterated solvent like DMSO-d₆)

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ³¹P | P=O | Varies, specific to phosphorodiamidates | Singlet |

| ¹H | Aromatic (C₆H ₅) | ~7.2 - 7.4 | Multiplet |

| ¹H | Methylene (N-CH₂ ) | ~4.0 - 4.2 | Doublet |

| ¹H | Amide (N-H ) | Broad, variable | Triplet (or Broad Singlet) |

| ¹³C | Aromatic (C ₆H₅) | ~127 - 140 | Multiple signals |

Theoretical and Computational Investigations of N,n Dibenzyl Phosphorodiamidic Acid

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations can be used to study the conformational flexibility of N,N'-Dibenzyl-phosphorodiamidic acid and its interactions with solvent molecules.

In an MD simulation, the motion of each atom in the system is calculated based on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of the system can be simulated over a period of time, typically on the order of nanoseconds to microseconds.

For organophosphorus compounds, MD simulations have been used to study their behavior in aqueous solutions. mdpi.comnih.gov These simulations can reveal how the molecule interacts with water molecules through hydrogen bonding and other non-covalent interactions. The benzyl (B1604629) groups in this compound are hydrophobic, while the phosphorodiamidic acid moiety is polar and capable of forming hydrogen bonds. MD simulations could therefore provide a detailed picture of the hydration shell around the molecule and how it influences its conformation and dynamics.

While specific MD simulation studies on this compound are not prevalent in the literature, simulations of related phosphorylated biomolecules and other organophosphates provide a good indication of the types of insights that can be gained. nih.gov For example, simulations can be used to calculate properties such as the radius of gyration, which provides a measure of the molecule's compactness, and radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a particular atom in the solute.

Conformation Analysis and Stereochemical Prediction

The presence of rotatable bonds in this compound, such as the P-N and C-N bonds, gives rise to a complex conformational landscape. Understanding the preferred conformations of the molecule is important as it can influence its biological activity and physical properties.

Computational methods are well-suited for performing conformational analysis. By systematically rotating the flexible bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated. The low-energy regions on this surface correspond to the most stable conformations of the molecule.

For related phosphoramidate (B1195095) structures, computational studies have been used to predict the most stable conformers. researchgate.net These studies often show that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In the case of this compound, the possibility of hydrogen bonding between the N-H protons and the P=O oxygen atom could lead to the formation of a six-membered ring-like structure, which would be expected to be a stable conformation.

Stereochemistry is another important aspect to consider. While this compound itself is not chiral, related phosphoramidates can be. Computational methods can be used to predict the stereochemical outcome of reactions involving these compounds.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and for confirming the structure of a compound.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. DFT calculations can be used to compute the magnetic shielding tensors of the nuclei in a molecule, from which the chemical shifts can be derived. researchgate.net By comparing the predicted chemical shifts with the experimental values, it is often possible to assign the signals in the spectrum and to distinguish between different isomers or conformers. For organophosphorus compounds, the prediction of ³¹P NMR chemical shifts is particularly important. researchgate.net

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, is another area where computational methods are widely used. DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. The predicted vibrational spectrum can then be compared with the experimental spectrum to aid in the assignment of the observed bands. This can be particularly useful for identifying the characteristic vibrational modes of the phosphorodiamidate group, such as the P=O and P-N stretching vibrations.

Advanced Applications in Catalysis Involving N,n Dibenzyl Phosphorodiamidic Acid

As Ligands in Transition Metal Catalysis

N,N'-Dibenzyl-phosphorodiamidic acid belongs to the class of P(V) diphosphazane ligands. These ligands can be synthesized through the reaction of a corresponding phosphoramidite (B1245037) with an azide (B81097). The resulting framework has proven effective in transition metal catalysis, with its derivatives serving as proficient ligands for a variety of metal centers. The coordination of these ligands primarily occurs through the phosphorus atoms. nih.gov

Metal-Ligand Cooperativity Studies

Metal-ligand cooperativity, where both the metal center and the ligand actively participate in a chemical transformation, is a key concept in catalysis. While specific studies detailing the cooperative effects of this compound are not extensively documented, the broader family of diphosphazane ligands is recognized for its potential in this area. The inherent structure of these ligands, featuring a P=N double bond and P-N single bonds, allows for multiple coordination modes and the potential for the ligand to engage in bond activation processes in concert with the metal. This cooperative interaction is a focal point in the pursuit of more efficient and selective catalytic systems.

Asymmetric Catalysis Applications

Chiral phosphoric acids, particularly those derived from BINOL, are well-established as powerful catalysts in asymmetric synthesis. nih.gov While this compound itself is achiral, it can be modified to create chiral derivatives, for instance, by incorporating chiral amines during its synthesis. These chiral phosphoric acid derivatives have demonstrated remarkable efficacy in a wide range of enantioselective reactions.

For example, they have been successfully employed in the hydrophosphonylation of aldehydes and in multicomponent reactions like the Biginelli reaction. In the asymmetric hydrophosphonylation of various aldehydes, these catalysts have achieved high yields and excellent enantioselectivities.

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 95 | 92 |

| 4-Chlorobenzaldehyde | 99 | 97 |

| 4-Methoxybenzaldehyde | 92 | 90 |

| 2-Naphthaldehyde | 97 | 95 |

This table presents representative data on the asymmetric hydrophosphonylation of aldehydes catalyzed by a chiral phosphoric acid derivative.

Organocatalytic Roles

Phosphoric acids, including derivatives of this compound, are a prominent class of Brønsted acid organocatalysts. nih.gov Their catalytic activity is rooted in their ability to donate a proton, thereby activating substrates in various organic transformations.

A notable application of these organocatalysts is in the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Chiral phosphoric acid catalysts have been shown to facilitate this reaction, producing dihydropyrimidinones in high yields and with significant enantioselectivity. kyoto-u.ac.jp The catalyst activates the reactants through hydrogen bonding, directing the stereochemical outcome of the reaction.

| Aldehyde | β-Ketoester | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Ethyl acetoacetate | 94 | 96 |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | 91 | 98 |

| 3-Bromobenzaldehyde | Ethyl benzoylacetate | 88 | 95 |

This table illustrates the effectiveness of a chiral phosphoric acid catalyst in the asymmetric Biginelli reaction.

Catalysis in Phosphorylation Reactions

The structural elements of this compound are fundamental to the chemistry of phosphorylation. Phosphoramidites, which are precursors to phosphorodiamidic acids, are crucial reagents in the synthesis of oligonucleotides. researchgate.net The reactivity of the P-N bond in these compounds facilitates the formation of new phosphorus-oxygen bonds, a key step in phosphorylation processes.

Furthermore, cobalt-salen complexes have been shown to catalyze the ring-opening of epoxides with dibenzyl phosphate (B84403), a related phosphorus-containing acid. nih.gov This reaction provides an efficient route to phosphatidic acids, which are important signaling lipids and biosynthetic intermediates. nih.gov The catalytic cycle involves the activation of the epoxide by the cobalt complex, followed by nucleophilic attack by the phosphate. This methodology has been utilized in the synthesis of enantiopure mixed-diacyl phosphatidic acids. nih.gov

| Epoxide Substrate | Yield of Phosphatidic Acid (%) |

| (R)-Glycidyl butyrate | 85 |

| (S)-Styrene oxide | 78 |

| (R)-Propylene oxide | 82 |

This table shows the yields of phosphatidic acids from the cobalt-catalyzed ring-opening of various epoxides with dibenzyl phosphate. nih.gov

Research in Materials Science and Polymer Chemistry with N,n Dibenzyl Phosphorodiamidic Acid Derivatives

Integration into Polymeric Structures

The integration of phosphorus-containing moieties into polymer backbones or as pendant groups can significantly alter the properties of the resulting materials. For N,N'-Dibenzyl-phosphorodiamidic acid, its structure suggests potential as a monomer in polycondensation reactions. The presence of the acidic P-OH group and the N-H protons (if deprotected from the benzyl (B1604629) groups) could theoretically participate in reactions with suitable co-monomers to form polyesters, polyamides, or other phosphorus-containing polymers.

The synthesis of polyamides, for instance, typically involves the reaction of a dicarboxylic acid with a diamine. youtube.comyoutube.comyoutube.comyoutube.com In a hypothetical scenario, a derivative of this compound, where the benzyl groups are replaced with functional groups capable of polymerization, could be a viable monomer. For example, if the benzyl groups were replaced with aminophenyl groups, the resulting molecule could act as a diamine in polycondensation with a dicarboxylic acid chloride.

Alternatively, the phosphorodiamidic chloride derivative of this compound could be a key intermediate. The synthesis of N,N-dialkyl phosphoramidic dichlorides from dialkylamines and phosphoryl chloride is a known process. researchgate.net A similar approach could yield N,N'-Dibenzyl-phosphorodiamidic chloride. This reactive intermediate could then be used in polycondensation reactions. For example, N,N'-bis(2-oxo-3-oxazolidinyl)phosphorodiamidic chloride (BOP-Cl) is a highly effective reagent in peptide synthesis, a process analogous to polyamide formation. researchgate.nettcichemicals.com This suggests that a dibenzyl-substituted phosphorodiamidic chloride could also be a valuable monomer or coupling agent in polymer synthesis.

While specific examples of polymers derived directly from this compound are not prevalent in the literature, the synthesis of poly(phosphoramidate)s through methods like acyclic diene metathesis (ADMET) polycondensation has been demonstrated with other phosphoramidate (B1195095) monomers. rsc.org These studies show that polymers with phosphoramidate linkages in the side chains can be synthesized, offering a pathway for creating materials with precisely placed functional groups. rsc.org The resulting polymers exhibit interesting thermal properties and hydrolytic lability, which could be tuned by the nature of the substituents on the phosphoramidate group. rsc.org

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Strategy | Hypothetical Monomer/Intermediate | Potential Polymer Type | Key Features |

| Polycondensation | N,N'-Bis(aminophenyl)-phosphorodiamidic acid | Polyamide | Introduction of phosphorus into the main chain, potentially enhancing thermal stability and flame retardancy. |

| Polycondensation | N,N'-Dibenzyl-phosphorodiamidic chloride | Polyester or Polyamide | Acts as a phosphorus-containing diacid chloride equivalent for reaction with diols or diamines. |

| Ring-Opening Polymerization | Cyclic phosphoramidate derivative | Poly(phosphoramidate) | Formation of polymers with phosphoramidate groups in the main or side chain. |

| Acyclic Diene Metathesis (ADMET) | α,ω-diene functionalized this compound derivative | Poly(phosphoramidate) with pendant dibenzyl groups | Precise placement of functional groups along the polymer chain. rsc.org |

Functional Materials Development (e.g., components in flame retardants)

One of the most promising applications for this compound and its derivatives is in the development of functional materials, particularly as components in flame retardants. Phosphorus-containing compounds are well-established as effective flame retardants for a wide range of polymers. nih.gov Their mechanism of action is multifaceted, often involving both condensed-phase and gas-phase activity.

In the gas phase, phosphorus-containing radicals (such as PO•) can be released during combustion. These radicals can scavenge the high-energy H• and OH• radicals that propagate the combustion process in the flame, thus acting as flame inhibitors. nih.gov

The combination of phosphorus, nitrogen, and aromatic rings in a single molecule makes this compound a highly attractive candidate for an intumescent flame retardant. Intumescent systems work by swelling upon heating to form a multicellular char, and typically consist of an acid source (like a phosphorus compound), a carbon source (a polyhydric compound), and a blowing agent (like a nitrogen-containing compound). This compound could potentially fulfill the roles of both the acid source and a contributor to the carbonaceous char and blowing agent.

Table 2: Key Attributes of this compound as a Potential Flame Retardant

| Attribute | Role in Flame Retardancy | Supporting Evidence from Related Compounds |

| Phosphorus Content | Acts as an acid source to promote charring (condensed phase); releases flame-inhibiting radicals (gas phase). | Phosphorus compounds are widely used as flame retardants. nih.gov |

| Nitrogen Content | Synergistic effect with phosphorus, enhancing char formation and acting as a blowing agent. | P-N based intumescent flame retardants show improved performance. nih.gov |

| Benzyl Groups (Aromatic Rings) | Contribute to the formation of a stable, insulating char layer. | Aromatic structures are known to enhance char yield. |

| P-N Bond | Can influence the decomposition pathway and the release of active species. | The P-N bond in phosphoramidates is more labile than the corresponding ester, which can be beneficial for timely activation of flame retardant action. rsc.org |

Surface and Interface Phenomena in Materials Applications

The surface properties of materials are critical for a wide range of applications, and organophosphorus compounds have been explored for surface modification. The acidic P-OH group in this compound suggests that it could have a strong affinity for metal oxide surfaces. Phosphonic acids are well-known for their ability to form robust, self-assembled monolayers on various metal oxide substrates, such as titanium dioxide, aluminum oxide, and iron oxides. This interaction is based on the formation of strong coordinate bonds between the phosphorus-oxygen groups and the metal atoms on the surface.

By analogy, this compound could be used to modify the surface of inorganic fillers and reinforcements used in polymer composites. Such a surface treatment could improve the dispersion of the filler within the polymer matrix and enhance the interfacial adhesion between the two components. This would lead to improved mechanical properties of the composite material.

Furthermore, the benzyl groups of the this compound molecules anchored to a surface would present a hydrophobic interface. This could be utilized to create water-repellent coatings or to control the surface energy of materials for applications in areas such as anti-fouling coatings or low-friction surfaces. The ability to tailor the surface properties by introducing specific functionalities through the phosphoramidate structure opens up possibilities for creating advanced, multifunctional materials. For instance, by replacing the benzyl groups with other functional moieties, surfaces with a wide range of properties, from hydrophilic to oleophobic, could be engineered.

Table 3: Potential Applications of this compound in Surface Modification

| Application Area | Mechanism of Action | Potential Benefit |

| Adhesion Promoter | The P-OH group bonds to metal oxide surfaces of fillers (e.g., Al₂O₃, TiO₂). The benzyl groups interact with the polymer matrix. | Improved filler dispersion and interfacial adhesion in polymer composites, leading to enhanced mechanical properties. |

| Corrosion Inhibitor | Forms a protective layer on metal surfaces, blocking corrosive agents. | Enhanced corrosion resistance of metal substrates. |

| Hydrophobic Coatings | The benzyl groups create a low-surface-energy layer on the substrate. | Water repellency and anti-fouling properties. |

| Functionalized Surfaces | The benzyl groups can be replaced with other functional groups to tailor surface properties. | Creation of surfaces with specific chemical or physical properties for advanced applications. |

Biochemical Interactions and Chemical Biology Research in Vitro, Mechanistic Focus

Role as Phosphorylation Reagents for Biomolecules (In Vitro)

Derivatives of N,N'-Dibenzyl-phosphorodiamidic acid, particularly activated forms like phosphoramidites, are effective reagents for the in vitro phosphorylation of a wide range of biomolecules. The benzyl (B1604629) groups mask the acidic protons of the phosphoric acid, rendering the reagent stable and soluble in organic solvents used for synthesis. Once the phosphorylation reaction is complete, these benzyl groups can be cleanly removed to unmask the phosphate (B84403) moiety.

Phosphorylation of Amino Acid Residues (e.g., Serine, Threonine, Tyrosine)

Reversible phosphorylation of amino acid residues such as serine, threonine, and tyrosine is a fundamental post-translational modification that regulates countless cellular processes. nih.govnih.govnih.gov The ability to synthesize peptides and proteins with site-specific phosphorylation is crucial for studying the functional consequences of these modifications.

In vitro, reagents structurally similar to this compound, such as dibenzyl diisopropylphosphoramidite, are used to introduce phosphate groups onto the hydroxyl side chains of serine, threonine, and tyrosine residues during solid-phase peptide synthesis. nih.gov The phosphoramidite (B1245037) reacts with the free hydroxyl group of the amino acid, and subsequent oxidation and deprotection steps yield the phosphorylated residue. This chemical synthesis provides access to precisely modified peptides for use in kinase assays, antibody production, and structural biology studies. nih.govresearchgate.net While phosphorylation of basic amino acids like histidine, arginine, and lysine (B10760008) can occur, the focus of synthetic phosphorylation using these reagents is typically on the more common and acid-stable serine, threonine, and tyrosine modifications. nih.gov

Phosphorylation of Nucleosides and Inositols

The synthesis of phosphorylated nucleosides and inositols is critical for understanding their roles in signaling and metabolism. nih.govnih.gov this compound derivatives serve as key reagents in these complex chemical syntheses.

Nucleoside Phosphorylation : The chemical synthesis of nucleoside monophosphates and their analogues is a foundational step in creating building blocks for oligonucleotide synthesis. Reagents like dibenzyl chlorophosphate or related phosphoramidites react with a free hydroxyl group (typically the 5'-hydroxyl) of a protected nucleoside. mdpi.com Following the coupling reaction, the benzyl groups are removed, yielding the nucleoside 5'-monophosphate. This method is a cornerstone of pronucleotide or ProTide technology, where the phosphate group is masked to improve cell permeability. mdpi.comnih.gov

Inositol Phosphorylation : Phosphoinositides are a class of lipids that play central roles in intracellular signaling pathways. The chemical synthesis of specific phosphoinositide isomers is essential for studying their interactions with protein domains. Phosphoramidite reagents, including N,N'-diisopropyl dibenzyl phosphoramidite, have been successfully used for the regioselective phosphorylation of protected myo-inositol derivatives. capes.gov.br This allows for the creation of complex molecules like 1-phosphatidyl-1D-myo-inositol 3,5-bisphosphate, enabling detailed biochemical and structural studies of their biological functions. scitoys.com

Mechanistic Studies of Interactions with Biological Systems (e.g., Enzyme Substrates/Modulators in vitro)

The phosphorodiamidate structure is integral to the design of molecules that can interact with biological systems in a controlled manner. By masking a phosphate group, these compounds can be delivered into cells or used in in vitro systems to study enzymatic processes.

Chemical Design Principles for Membrane Permeability via Prodrug Modification

A significant challenge in drug development is ensuring that a biologically active molecule can cross the cell membrane to reach its intracellular target. Many phosphorylated drugs, due to their negative charge at physiological pH, exhibit poor membrane permeability. The phosphate prodrug strategy is a widely used approach to overcome this limitation. nih.govsnv63.ru

| Prodrug Design Feature | Role of this compound Moiety | Desired Outcome |

| Charge Masking | Benzyl groups neutralize the two negative charges of the phosphate. | Enhanced diffusion across nonpolar cell membranes. mdpi.com |

| Increased Lipophilicity | The aromatic benzyl groups increase the molecule's affinity for lipids. | Improved passive transport into the cell. |

| Labile Protection | Benzyl groups can be cleaved intracellularly (e.g., by hydrogenolysis). | Release of the active, phosphorylated parent drug at the target site. |

Chemical Probes in Biological Research

Chemical probes are essential tools for dissecting complex biological processes. This compound derivatives are used to synthesize sophisticated probes for studying lipid signaling. Phosphatidic acid (PA) is a crucial signaling lipid, but its activities can be difficult to study directly. nih.govrsc.org

To investigate PA-protein interactions, researchers have developed modular strategies to synthesize PA probes. In this approach, a synthetic backbone is phosphorylated using a reagent like dibenzyl diisopropylphosphoramidite to install the protected phosphate headgroup. nih.gov Reporter tags, such as fluorescent dyes (e.g., dansyl, rhodamine) or photoaffinity labels (e.g., benzophenone), are then attached. After deprotection of the benzyl groups, these probes function as analogues of natural PA. When incorporated into vesicles, they can be used in binding studies to identify and characterize PA-binding proteins, such as the C2 domain of Protein Kinase Cα (PKCα), providing molecular-level insights into lipid signaling pathways. rsc.org

Design of Modified Nucleic Acid Analogues (Chemical Synthesis and Properties)

Natural nucleic acids (DNA and RNA) are susceptible to degradation by cellular nucleases, limiting their therapeutic potential. To overcome this, chemists have developed a vast array of nucleic acid analogues with modified backbones to enhance stability and binding affinity. researchgate.netnih.govmdpi.com

The phosphodiester linkage is a primary target for modification. Phosphorodiamidate linkages, which are structurally related to the backbone of this compound, represent one such modification. These uncharged backbones can alter the physicochemical properties of the oligonucleotide. For instance, phosphorodiamidate morpholino oligomers (PMOs) are a well-established class of nucleic acid analogues with a neutral backbone that exhibit high biological stability and are used as antisense agents. nih.gov

The synthesis of these analogues often relies on phosphoramidite chemistry, the same foundational chemistry used with derivatives of this compound. nih.gov By replacing the standard phosphodiester linkage with a phosphorodiamidate or a related phosphoramidate (B1195095) linkage, researchers can create oligonucleotides with unique properties: nih.gov

Nuclease Resistance : The modified backbone is not recognized by nucleases, leading to a longer biological half-life. nih.gov

Binding Affinity : Changes in backbone stereochemistry and charge can influence the thermal stability and binding affinity of the analogue to its target DNA or RNA sequence. nih.gov

Structural Conformation : The backbone modification can lock the sugar pucker into a specific conformation (e.g., an A-form helix), which can be advantageous for RNA targeting. nih.gov

These chemically synthesized analogues are invaluable for research and are the basis for developing therapeutic agents that can modulate gene expression. sdu.dk

| Modification Type | Key Feature | Impact on Properties | Example Application |

| Phosphodiester (Natural) | Negatively charged | Nuclease sensitive, high water solubility | Standard DNA/RNA |

| Phosphorothioate (PS) | Negatively charged | Increased nuclease resistance | Antisense therapy |

| N3' → P5' Phosphoramidate | Negatively charged | High nuclease resistance, RNA-like A-form helix | RNA targeting nih.gov |

| Phosphorodiamidate (e.g., PMO) | Neutral charge | Very high nuclease resistance, strong binding | Antisense therapy nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of N,N'-Dibenzyl-phosphorodiamidic acid and its derivatives is an area ripe for innovation. While established methods provide a foundation, future research will likely focus on developing more efficient, selective, and sustainable synthetic routes. Key areas of development may include:

Greener Synthetic Approaches: Exploration of solvent-free reaction conditions or the use of environmentally benign solvents to minimize the environmental impact of synthesis.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents.

Enzymatic Synthesis: The use of enzymes as catalysts for the formation of the P-N bond could provide high stereoselectivity and milder reaction conditions.

Future methodologies will likely aim to improve upon existing phosphoramidite (B1245037) chemistry, which is a common route for creating similar phosphodiesters. tcichemicals.com The development of novel activating agents and protecting group strategies will also be crucial in expanding the synthetic utility of this compound.

Exploration of Advanced Catalytic Systems

The phosphorus center and the nitrogen substituents of this compound make it an intriguing candidate for applications in catalysis, either as a ligand for a metal catalyst or as an organocatalyst itself.

Future research is anticipated to explore:

Asymmetric Catalysis: The development of chiral variants of this compound as ligands for transition metal catalysts could enable highly enantioselective transformations.

Multicomponent Reactions: The use of this compound or its derivatives as catalysts in multicomponent reactions could streamline the synthesis of complex molecules in a single step. Research into gold-catalyzed three-component domino reactions to form oxazoles showcases the potential of such approaches. nih.gov

Biomimetic Catalysis: Designing catalytic systems based on this compound that mimic the active sites of enzymes could lead to highly efficient and selective catalysts for a range of chemical transformations.

Integration into Next-Generation Materials

The incorporation of phosphorus-containing compounds into polymers can impart unique and desirable properties. This compound represents a potential building block for the creation of advanced materials with tailored functionalities.

Emerging research in this area may focus on:

Functional Polymers: Polymerization of derivatives of this compound could lead to new polymers with applications in ion exchange, flame retardancy, and biocompatible materials. The synthesis of polymers with acidic P-OH fragments is a growing field with potential applications for this compound. mdpi.commdpi.com

Dendrimers and Supramolecular Assemblies: The use of this compound as a branching unit in the construction of dendrimers or as a component in self-assembling supramolecular structures could lead to new materials for drug delivery, sensing, and catalysis.

Hybrid Materials: The covalent attachment of this compound to inorganic substrates like silica (B1680970) or metal nanoparticles could create hybrid materials with synergistic properties.

| Potential Application | Polymer Type | Key Property |

| Ion Exchange | Functional Polymer | Presence of acidic P-OH groups |

| Flame Retardancy | Phosphorus-containing Polymer | Inherent flame-retardant nature of phosphorus |

| Drug Delivery | Dendrimer | Branched structure for encapsulation |

Mechanistic Insights into Biochemical Transformations

The structural similarity of phosphorodiamidates to the transition states of phosphoryl transfer reactions catalyzed by enzymes makes them valuable tools for biochemical and medicinal chemistry research.

Future investigations will likely delve into:

Enzyme Inhibition: this compound and its analogs could be explored as inhibitors of enzymes such as kinases, phosphatases, and ATPases. Related phosphorus-containing compounds have shown promise as inhibitors of metalloaminopeptidases. nih.gov

Prodrug Approaches: The dibenzyl groups could serve as cleavable protecting groups in a prodrug strategy, releasing a biologically active phosphorodiamidic acid at a specific target.

Biophysical Studies: Utilizing techniques like NMR spectroscopy and X-ray crystallography to study the interactions of this compound with biological macromolecules will provide a deeper understanding of its mechanism of action. The use of 31P NMR has been crucial in studying related compounds. nih.gov

By pursuing these future research directions, the scientific community can expect to uncover new properties and applications for this compound, solidifying its importance in the broader landscape of chemical sciences.

Q & A

Q. What are the key synthetic routes for preparing N,N'-Dibenzyl-phosphorodiamidic acid derivatives, and how are reaction conditions optimized?